molecular formula C15H20FNO3S B2990040 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide CAS No. 898413-48-4

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

Cat. No. B2990040
CAS RN: 898413-48-4
M. Wt: 313.39
InChI Key: MHFNNVJLEJWSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Cellular Proliferation in Tumors

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide, as part of a group of similar compounds, has been explored in the assessment of cellular proliferation in tumors. A study used a related compound (18F-ISO-1) for PET imaging in patients with malignant neoplasms, finding significant correlations with tumor proliferation markers like Ki-67. This demonstrates its potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Imaging Sigma2 Receptor Status

Another significant application is in imaging the sigma2 receptor status of solid tumors. Fluorine-containing benzamide analogs, including compounds similar to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide, have been developed for PET imaging. These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in diagnosing and studying tumor physiology (Tu et al., 2007).

Chemical Synthesis and Characterization

In the field of chemical synthesis, these compounds have been a focus in various studies. For example, research on novel crystalline forms of similar compounds has been conducted, highlighting their potential in treating a range of disorders, including asthma and depression (Norman, 2008). Moreover, the development of practical and scalable synthetic routes for similar compounds, highlighting their potential in pharmacology and medicinal chemistry, has been a topic of research (Yoshida et al., 2014).

Metabolite Identification and Excretion

The identification of human metabolites of similar compounds has been explored, providing insights into their pharmacokinetics and the role of various transporters in their renal and hepatic excretion. This is crucial for understanding the drug's behavior in the human body (Umehara et al., 2009).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFNNVJLEJWSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

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